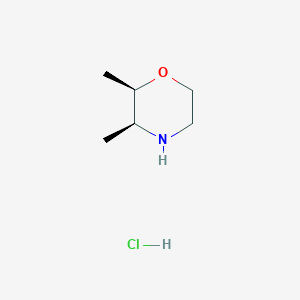

cis-2,3-Dimethylmorpholine hydrochloride

Description

Significance of Substituted Morpholines in Organic Synthesis and Pharmaceutical Chemistry

The morpholine (B109124) ring is a six-membered heterocycle containing both an amine and an ether functional group. This structure is not merely a synthetic curiosity but is recognized as a privileged scaffold in medicinal chemistry. nih.govjchemrev.com Its prevalence is due to a combination of favorable physicochemical, metabolic, and biological properties. nih.govresearchgate.net The inclusion of the morpholine moiety in a drug candidate can enhance aqueous solubility, improve metabolic stability, and provide desirable pharmacokinetic profiles. nih.govresearchgate.net

In organic synthesis, substituted morpholines are versatile building blocks, with a variety of synthetic methodologies available for their construction and functionalization. nih.govoup.com These methods include intramolecular ring closures, reductive etherifications, and photocatalytic annulation strategies, allowing for the creation of diverse molecular architectures. oup.comnih.govacs.org

The true impact of the morpholine scaffold is most evident in its presence within a wide array of pharmacologically active molecules. Researchers and medicinal chemists have incorporated this moiety into compounds designed to treat a vast range of conditions. ijprems.com The structural rigidity and hydrogen bonding capability of the morpholine ring can contribute to potent and selective interactions with biological targets like enzymes and receptors. nih.govresearchgate.net As a result, morpholine derivatives have been successfully developed as antibacterial, anticancer, anti-inflammatory, and antidepressant agents, among others. jchemrev.comijprems.come3s-conferences.org

Table 1: Examples of Bioactive Molecules Containing a Substituted Morpholine Scaffold

| Compound Name | Therapeutic Class | Role of Morpholine Moiety |

|---|---|---|

| Reboxetine | Antidepressant | A core component of the pharmacophore. |

| Phendimetrazine | Appetite Suppressant | Forms the central heterocyclic structure. |

| Aprepitant | Antiemetic | Contributes to the molecule's three-dimensional structure for receptor binding. |

| Gefitinib | Anticancer | Included to improve solubility and pharmacokinetic properties. |

| Linezolid | Antibiotic | An essential structural element for its antibacterial activity. |

The Unique Role of cis-Stereoisomers in Molecular Design and Applications

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, plays a pivotal role in pharmacology and drug design. omicsonline.orgijpsjournal.com Molecules with the same chemical formula and connectivity but different spatial arrangements are known as stereoisomers. biomedgrid.com For cyclic compounds like dimethylmorpholine, this gives rise to geometric isomerism, specifically cis and trans configurations.

In the cis-isomer, the two methyl groups are positioned on the same side of the plane of the morpholine ring. This specific spatial orientation is not trivial; it fundamentally influences the molecule's shape, polarity, and how it interacts with its environment, particularly with chiral biological systems like proteins and enzymes. biomedgrid.comsolubilityofthings.com The distinct three-dimensional structure of a cis-isomer compared to its trans-counterpart can lead to vastly different biological activities. biomedgrid.com

The importance of isolating a specific stereoisomer is a central concept in modern drug development. omicsonline.org In many cases, one isomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. biomedgrid.comslideshare.net For instance, in the field of agrochemicals, the biological activity of certain crop protection agents derived from 2,6-dimethylmorpholine (B58159) is attributed principally to the cis-isomer. google.com This highlights the necessity for stereoselective synthesis—chemical reactions that preferentially produce one stereoisomer over others—to maximize efficacy and create more precisely targeted molecules. nih.govbohrium.com Therefore, the "cis" designation for a compound like cis-2,3-dimethylmorpholine hydrochloride is critical, as it defines the exact architecture of the molecule intended for specific research and application.

Table 2: General Comparison of Cis and Trans Isomers in Cyclic Systems

| Property | Cis Isomer | Trans Isomer |

|---|---|---|

| Substituent Position | On the same side of the ring's plane | On opposite sides of the ring's plane |

| Molecular Shape | Often results in a more "U-shaped" or syn-facial presentation of substituents. | Generally leads to a more linear or extended arrangement of substituents. |

| Symmetry & Polarity | Can lead to a net molecular dipole, increasing polarity. | Often more symmetrical, which can cancel out bond dipoles, leading to lower overall polarity. |

| Biological Recognition | The specific 3D arrangement is recognized differently by chiral receptors and enzymes. | Presents a different topographical and electronic profile for biological interaction. |

Properties

CAS No. |

1660110-78-0; 316806-96-9 |

|---|---|

Molecular Formula |

C6H14ClNO |

Molecular Weight |

151.63 |

IUPAC Name |

(2R,3S)-2,3-dimethylmorpholine;hydrochloride |

InChI |

InChI=1S/C6H13NO.ClH/c1-5-6(2)8-4-3-7-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6+;/m0./s1 |

InChI Key |

LTJFPCBECZHXNS-NTSWFWBYSA-N |

SMILES |

CC1C(OCCN1)C.Cl |

solubility |

not available |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Cis 2,3 Dimethylmorpholine Hydrochloride

Stereoselective Synthesis of 2,3-Disubstituted Morpholine (B109124) Ring Systems

The construction of 2,3-disubstituted morpholines with defined stereochemistry is a synthetic challenge that has been addressed through various innovative methods. beilstein-journals.org These strategies often involve the stereocontrolled formation of one or more carbon-carbon or carbon-heteroatom bonds during the ring-forming process. A number of 2-substituted and 2,3-disubstituted morpholines are found in clinically available drugs, highlighting the importance of synthetic access to these structures. beilstein-journals.org Approaches range from metal-catalyzed cyclizations to reactions involving aziridine (B145994) ring-opening, each offering distinct advantages in terms of substrate scope and stereoselectivity. beilstein-journals.orgnih.gov

Achieving cis-diastereoselectivity in the 2,3-positions of the morpholine ring is crucial for accessing specific target molecules. Several synthetic protocols have been developed to control this relative stereochemistry.

One key strategy involves the condensation of an imine with a lactone, where the stereochemical outcome is dictated by the reaction conditions. For example, specific protocols have been developed for the high-yielding synthesis of both 2,3-trans- and 2,3-cis-6-methoxy-3-substituted morpholine-2-carboxylic esters. nih.gov The formation of the 2,3-cis isomers was achieved through the base-mediated condensation of an N-tosylimine with a 5,6-diethoxy-5,6-dimethyl-1,4-dioxan-2-one, which proceeds through an R,R-product. nih.gov

Another approach leverages transition metal catalysis. While a palladium-catalyzed carboamination strategy for producing 2,3-disubstituted morpholines resulted in only modest diastereoselectivity (2:1 dr), it demonstrates the potential of such methods. nih.gov The stereochemistry in these reactions is often determined in the key aminopalladation and reductive elimination steps. nih.gov

Furthermore, principles of conformational control can be applied to direct diastereoselectivity. In the synthesis of related cyclic systems, the selective formation of cis-isomers can be driven by the avoidance of A¹,³ strain (allylic 1,3-strain) in the transition state of the cyclization step. mdpi.com This principle suggests that precursors designed to favor a transition state leading to the cis-product are a viable strategy. Copper-catalyzed asymmetric cyclizative aminoboration has also emerged as a powerful method for synthesizing chiral 2,3-cis-disubstituted piperidines, a closely related N-heterocycle. nih.govresearchgate.net This method's success in achieving high cis-selectivity suggests its potential applicability to morpholine synthesis.

| Methodology | Key Reagents/Catalysts | Precursors | Key Features | Reference |

|---|---|---|---|---|

| Lactone-Imine Condensation | Base (for cis) | N-tosylimines and substituted 1,4-dioxan-2-ones | Conditions-controlled synthesis of either cis or trans isomers. | nih.gov |

| Conformational Control | N/A (Substrate-controlled) | Precursors designed to minimize A¹,³ strain in the transition state | Thermodynamic preference for the cis-cyclized product. | mdpi.com |

| Asymmetric Cyclizative Aminoboration | Cu/(S, S)-Ph-BPE catalyst | Unsaturated hydroxylamine (B1172632) esters | High cis-selectivity and enantioselectivity for piperidine (B6355638) synthesis, demonstrating a potential strategy for morpholines. | nih.govresearchgate.net |

The final step in forming the morpholine heterocycle is typically a ring-closing reaction. These reactions establish the crucial C-O or C-N bond that completes the six-membered ring. The choice of strategy depends heavily on the available starting materials and the desired substitution pattern.

The most common starting materials for morpholine synthesis are 1,2-amino alcohols and their derivatives. researchgate.net These precursors already contain the N-C-C-O fragment of the morpholine ring, simplifying the cyclization process.

A direct, one-step protocol involves the reaction of β-amino alcohols with a bis-electrophile like diphenyl vinyl sulfonium (B1226848) triflate. bris.ac.uk This method avoids harsh redox conditions and is compatible with a broad range of functional groups. Another modern, green approach utilizes the reaction between 1,2-amino alcohols and ethylene (B1197577) sulfate, which, after a simple SN2 reaction, can be cyclized to form the morpholine ring. chemrxiv.orgorganic-chemistry.orgchemrxiv.org

Iron(III) catalysis has been employed for the diastereoselective cyclization of amino allylic alcohols, where the morpholine ring is formed through either C-O or C-N bond formation depending on the substrate. thieme-connect.com A metal-free approach involves the reaction of aziridines with halogenated alcohols, which proceeds via an SN2-type ring opening followed by cyclization of the resulting haloalkoxy amine intermediate. beilstein-journals.org

Intramolecular cyclization is a powerful strategy that involves a precursor molecule containing both the nucleophile and the electrophile, which react to form the ring. gatech.edu This approach can offer high efficiency as the reacting partners are tethered together, leading to a favorable entropy of activation.

A classic example is the intramolecular alkylation of an amide followed by reduction. bris.ac.uk A more specific example involves treating an appropriate precursor with chloroacetyl chloride to form an amide, which then undergoes intramolecular cyclization upon treatment with a base. The resulting morpholinone can be reduced to the desired morpholine. researchgate.net

The Hofmann-Löffler reaction, involving the cyclization of N-halogenated amines, represents another established intramolecular method for synthesizing N-heterocyles. acs.org Additionally, intramolecular hydroalkoxylation of nitrogen-tethered alkenes, mediated by boron trifluoride etherate, can provide access to the morpholine core. organic-chemistry.org

| Strategy | Precursor Type | Key Reagents | Description | Reference |

|---|---|---|---|---|

| Annulation with Bis-Electrophile | β-Amino alcohol | Diphenyl vinyl sulfonium triflate | One-step reaction forming both new C-N and C-O bonds. | bris.ac.uk |

| Reaction with Ethylene Sulfate | 1,2-Amino alcohol | Ethylene sulfate, tBuOK | A two-step, redox-neutral sequence involving N-alkylation followed by base-mediated cyclization. | organic-chemistry.orgchemrxiv.org |

| Aziridine Ring-Opening/Cyclization | Aziridine | Haloalcohol, (NH₄)₂S₂O₈, KOH | A one-pot, metal-free process involving nucleophilic ring-opening followed by intramolecular cyclization. | beilstein-journals.org |

| Intramolecular Amide Alkylation | Amino alcohol | Chloroacetyl chloride, Base, Reducing agent (e.g., BH₃·THF) | Formation of a morpholinone intermediate via cyclization, followed by reduction. | researchgate.net |

For the synthesis of a single enantiomer of cis-2,3-dimethylmorpholine, enantioselective methods or the use of chiral starting materials is required. Asymmetric synthesis strategies aim to create the stereocenters at C-2 and C-3 with a high degree of enantiomeric excess (ee).

One common approach is to start with enantiomerically pure precursors, such as amino alcohols derived from the chiral pool. nih.gov For instance, a multi-step synthesis of cis-3,5-disubstituted morpholines begins with enantiopure N-Boc amino alcohols. nih.gov

Catalytic asymmetric synthesis offers an efficient route to chiral morpholines. A tandem one-pot reaction combining hydroamination and asymmetric transfer hydrogenation has been developed for the enantioselective synthesis of 3-substituted morpholines. acs.org This method utilizes a ruthenium catalyst with a chiral ligand to achieve high enantioselectivity. acs.org Similarly, rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols can produce highly substituted morpholines with excellent diastereo- and enantioselectivities. rsc.org

The asymmetric synthesis of chiral morpholines can be categorized based on when the stereocenter is formed: before, during, or after the cyclization step. researchgate.net Asymmetric hydrogenation of an unsaturated morpholine precursor is an example of forming the stereocenter after the ring has been constructed. researchgate.net

Ring-Closing Reactions for Morpholine Formation

Hydrochlorination as a Final Step in Compound Preparation

The final step in the preparation of cis-2,3-dimethylmorpholine hydrochloride is the formation of the hydrochloride salt. This is typically a straightforward acid-base reaction. The morpholine derivative, being a secondary amine, acts as a Brønsted-Lowry base due to the lone pair of electrons on the nitrogen atom.

When reacted with a strong acid such as hydrochloric acid (HCl), the nitrogen atom is protonated, forming a substituted ammonium (B1175870) ion. The chloride ion (Cl⁻) from the HCl acts as the counter-ion, resulting in the formation of an ammonium salt, specifically this compound. quora.com This reaction is typically performed by treating a solution of the free base (the synthesized morpholine) in an appropriate organic solvent (such as diethyl ether, ethyl acetate (B1210297), or methanol) with a solution of HCl in a solvent (e.g., HCl in dioxane or diethyl ether) or with gaseous HCl. The resulting salt is often a crystalline solid that is less soluble in the organic solvent than the free base, allowing it to be isolated easily by filtration. This salt formation step is common for amine-containing compounds as it often improves stability, crystallinity, and aqueous solubility.

Mechanism and Conditions for Salt Formation

The formation of this compound is an acid-base reaction, a fundamental process in organic chemistry. The mechanism involves the protonation of the nitrogen atom of the morpholine ring by hydrochloric acid. The lone pair of electrons on the nitrogen atom acts as a Brønsted-Lowry base, accepting a proton (H⁺) from the hydrochloric acid.

Mechanism:

cis-2,3-Dimethylmorpholine + HCl → this compound

The reaction is typically carried out by treating a solution of cis-2,3-dimethylmorpholine with hydrochloric acid. The choice of solvent is crucial and can influence the yield and purity of the resulting salt. Common solvents include anhydrous ethers (like diethyl ether or tetrahydrofuran), alcohols (such as isopropanol), or chlorinated solvents (like dichloromethane). The reaction is often performed at room temperature or below to control the exothermicity of the reaction and to promote crystallization of the hydrochloride salt. The introduction of anhydrous HCl gas into a solution of the free base is a common laboratory method to ensure the absence of water, which can affect crystallinity. researchgate.net The resulting salt, being ionic, is typically a crystalline solid that precipitates from the organic solvent and can be isolated by filtration.

| Parameter | Typical Conditions |

| Acid | Anhydrous Hydrogen Chloride (gas or solution in a suitable solvent) |

| Solvent | Anhydrous ethers (e.g., diethyl ether), alcohols (e.g., isopropanol), chlorinated solvents |

| Temperature | 0 °C to room temperature |

| Procedure | Addition of HCl to the amine solution or bubbling HCl gas through the solution |

| Isolation | Filtration of the precipitated salt |

Influence of Stereochemistry on Hydrochloride Formation

In the cis isomer, both methyl groups are on the same side of the morpholine ring, leading to a specific conformation that can impact its basicity compared to the trans isomer. Generally, alkyl groups are electron-donating and increase the electron density on the nitrogen atom, thereby increasing its basicity. mdpi.com However, the steric hindrance caused by the cis orientation of the methyl groups might slightly impede the approach of the proton to the nitrogen atom, potentially having a subtle effect on the kinetics of the salt formation.

Furthermore, the stereochemistry dictates the crystal lattice structure of the resulting hydrochloride salt. The cis and trans diastereomers will form diastereomeric salts with distinct crystal packing, leading to differences in physical properties such as melting point, solubility, and spectroscopic characteristics. These differences are fundamental to the separation techniques discussed in the following sections. While the trans isomer of a cyclic compound is often thermodynamically more stable due to reduced steric strain, this is not a universal rule, and the relative stability can be influenced by various factors, including intramolecular interactions and solvation energies. mdpi.com The precise thermodynamic and kinetic differences between the hydrochloride formation of cis- and trans-2,3-dimethylmorpholine would require specific experimental data for a definitive comparison.

Purification and Isolation of this compound

The synthesis of 2,3-dimethylmorpholine (B2735255) often results in a mixture of cis and trans diastereomers. The separation of these isomers is essential to obtain the desired cis configuration in high purity.

Diastereoisomeric Separation Techniques

Fractional crystallization is a primary method for separating diastereomeric salts based on their differential solubilities in a particular solvent. Since the cis- and trans-2,3-dimethylmorpholine hydrochlorides are diastereomers, they possess different physical properties, including solubility. By carefully selecting a solvent system, it is possible to create conditions where one diastereomer is significantly less soluble than the other.

Recrystallization and Crystallization-Induced Diastereoisomer Transformation (CIDT)

Recrystallization is a fundamental purification technique used to enhance the purity of the isolated this compound. This process involves dissolving the crude salt in a suitable solvent at a high temperature and then allowing it to cool slowly. As the solution cools, the solubility of the salt decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for the recrystallization of amine hydrochlorides include alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone), or mixtures of solvents like ethanol/ether or dichloromethane/hexane. researchgate.net For the closely related cis-2,6-dimethylmorpholine (B33440), recrystallization from solvents like ethyl acetate and isopropyl acetate has been reported to yield high-purity crystals. nih.gov

Crystallization-Induced Diastereoisomer Transformation (CIDT) is a more advanced and efficient technique that can be employed when the diastereomers are in equilibrium in solution. researchgate.netsioc-journal.cn This process combines the separation by crystallization with an in-situ epimerization of the undesired diastereomer into the desired one. For CIDT to be effective, there must be a reversible equilibrium between the cis and trans isomers in the solution phase. By continuously crystallizing the less soluble (and desired) cis-hydrochloride from the solution, the equilibrium is shifted, according to Le Chatelier's principle, to produce more of the cis isomer from the trans isomer present in the solution. This allows for a theoretical yield of up to 100% for the desired diastereomer from a mixture. The conditions for establishing the equilibrium, such as the presence of a catalyst (acid or base) and the choice of solvent and temperature, are crucial for the success of CIDT. princeton.eduethz.ch

Chromatographic Purification Methods

Chromatographic techniques are powerful tools for the separation and purification of stereoisomers. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed for the analysis and, in some cases, the preparative separation of cis- and trans-2,3-dimethylmorpholine.

High-Performance Liquid Chromatography (HPLC): HPLC offers a high degree of resolution for separating diastereomers. The separation is based on the differential interaction of the isomers with the stationary phase of the column. For the separation of amine isomers, both normal-phase and reversed-phase HPLC can be utilized.

Normal-Phase HPLC: Utilizes a polar stationary phase (e.g., silica (B1680970) gel) and a non-polar mobile phase. The more polar isomer will have a stronger interaction with the stationary phase and thus a longer retention time.

Reversed-Phase HPLC: Employs a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase. In this case, the less polar isomer will be retained longer.

The choice of stationary and mobile phases is critical for achieving optimal separation. For preparative HPLC, the separated fractions corresponding to the cis isomer can be collected, and the solvent evaporated to yield the pure compound.

Gas Chromatography (GC): GC is another effective technique for separating volatile diastereomers. The separation is based on the difference in boiling points and interactions with the stationary phase of the GC column. The cis and trans isomers of dimethylmorpholine will likely have slightly different boiling points and polarities, allowing for their separation on a suitable GC column. Chiral GC columns can also be used to separate enantiomers, but for diastereomers, a standard achiral column is often sufficient. The retention times of the cis and trans isomers can be used for their identification and quantification. For preparative GC, the effluent corresponding to the desired isomer can be trapped and collected.

Below is a hypothetical table illustrating the kind of data that would be generated from chromatographic analyses for the separation of 2,3-dimethylmorpholine isomers.

| Chromatographic Method | Stationary Phase | Mobile Phase/Carrier Gas | Retention Time (Hypothetical) |

| HPLC (Reversed-Phase) | C18 | Acetonitrile (B52724)/Water | trans-isomer: 12.5 min, cis-isomer: 14.2 min |

| GC | DB-5 (or similar) | Helium | trans-isomer: 8.3 min, cis-isomer: 8.9 min |

Stereochemical Investigations and Conformational Analysis

Elucidation of cis-Configuration in 2,3-Dimethylmorpholine (B2735255) Hydrochlorides

The relative orientation of the two methyl groups on the morpholine (B109124) ring is the defining feature of its cis/trans isomerism. The elucidation of the cis-configuration requires detailed analysis of NMR data, which provides insights into through-bond and through-space atomic interactions.

NMR spectroscopy is the most powerful tool for determining the stereochemistry of organic molecules in solution. nih.gov By analyzing various parameters from different NMR experiments, the spatial relationship between atoms can be mapped out.

Proton NMR (¹H NMR) provides information on the chemical environment of protons and their connectivity. In the case of cis-2,3-Dimethylmorpholine, the key information comes from the coupling constant (J-value) between the protons at the C2 and C3 positions (H-2 and H-3).

The magnitude of the vicinal coupling constant (³J) is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation. miamioh.edu For a cis-configuration where the morpholine ring adopts a chair conformation with both methyl groups in equatorial positions, the H-2 and H-3 protons would be axial. This results in a large axial-axial (J_ax-ax) coupling, typically in the range of 8-13 Hz. Conversely, a trans-diequatorial arrangement would show a much smaller coupling constant (2-5 Hz). The observation of a large coupling constant for the H-2/H-3 interaction is therefore a strong indicator of the cis stereochemistry.

The chemical shifts of the protons are also indicative of their environment. The protons on carbons bearing the methyl groups (H-2 and H-3) and the methyl protons themselves will have characteristic shifts influenced by the electronegativity of the adjacent oxygen and nitrogen atoms.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (at C2/C3) | 1.1 - 1.4 | Doublet | ~7 |

| H-2 / H-3 | 3.0 - 3.5 | Multiplet | ³J(H2-H3) ≈ 8-13 |

| H-5 (equatorial) | 3.8 - 4.2 | Multiplet | - |

| H-5 (axial) | 3.0 - 3.4 | Multiplet | - |

| H-6 (equatorial) | 3.6 - 4.0 | Multiplet | - |

| H-6 (axial) | 2.8 - 3.2 | Multiplet | - |

| N-H | 9.0 - 10.0 | Broad Singlet | - |

Table 1: Illustrative ¹H NMR Data for cis-2,3-Dimethylmorpholine hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆). Chemical shifts are approximate and can vary based on solvent and concentration.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of the molecule. The chemical shift of each carbon is sensitive to its electronic environment and steric interactions. The assignment of stereochemistry is aided by predictable substituent effects.

In cyclic systems, the orientation of a substituent (axial vs. equatorial) has a notable impact on the chemical shifts of other carbons in the ring. A key phenomenon is the gamma-gauche effect, where a substituent causes an upfield shift (to a lower ppm value) for carbons that are three bonds away and in a gauche arrangement. In the preferred diequatorial conformation of cis-2,3-dimethylmorpholine, steric compression between the methyl groups and adjacent axial protons is minimized compared to the trans-diaxial conformer, leading to distinct and predictable chemical shifts for the ring carbons. Protonation of the nitrogen atom to form the hydrochloride salt typically results in a downfield shift for the adjacent carbons (C-3 and C-5). cdnsciencepub.com

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| CH₃ (at C2/C3) | 15 - 20 |

| C2 / C3 | 55 - 65 |

| C5 | 45 - 55 |

| C6 | 65 - 75 |

Table 2: Illustrative ¹³C NMR Data for this compound. Values are typical for substituted morpholine rings.

The Nuclear Overhauser Effect (NOE) is a phenomenon where the saturation of one nuclear spin population by RF irradiation affects the intensity of NMR lines of other spins. cdnsciencepub.com This effect is dependent on the distance between nuclei, typically falling off at a rate of 1/r⁶, where r is the internuclear distance. It is therefore an excellent tool for determining which groups are close to each other in space, irrespective of their through-bond connectivity.

In a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment on cis-2,3-Dimethylmorpholine, a cross-peak would be expected between the protons of the C2-methyl group and the C3-methyl group. This correlation would provide definitive proof of their cis relationship, as in the trans isomer these groups would be too far apart to produce a significant NOE. Furthermore, NOE correlations between the H-2/H-3 protons and adjacent axial or equatorial protons on C-5 and C-6 can help confirm the chair conformation of the ring. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, confirming which protons are adjacent to each other (e.g., H-2 coupling to H-3, and H-5 coupling to H-6). researchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, helping to piece together the complete molecular structure and confirm the placement of the methyl groups. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Assignment

Conformational Preferences of the Morpholine Ring System

The morpholine ring, like cyclohexane (B81311), is not planar and preferentially adopts a chair conformation to minimize angular and torsional strain. acs.org For substituted morpholines, the substituents can exist in either axial or equatorial positions.

In the case of cis-2,3-dimethylmorpholine, the ring can theoretically exist in two chair conformations that are in equilibrium through a process of ring inversion. One conformation places both methyl groups in equatorial positions, while the other places both in axial positions. The conformation with both methyl groups in the equatorial position is overwhelmingly favored. acs.org This preference is due to the avoidance of significant steric strain, specifically 1,3-diaxial interactions, which would occur if the methyl groups were in the axial positions, clashing with the axial protons on the other side of the ring. Therefore, the molecule exists predominantly in the diequatorial conformation, a key factor in interpreting the NMR data discussed above.

Chair Conformations and Inversion Dynamics

The morpholine ring predominantly exists in a chair conformation, which is its most stable energetic state. researchgate.net This conformation minimizes both angle strain and torsional strain by allowing the substituents on the ring carbons to be in either axial or equatorial positions. transformationtutoring.com In the case of cis-2,3-dimethylmorpholine, the two methyl groups are situated on the same side of the ring.

The morpholine ring is not static; it undergoes a dynamic process known as ring inversion or a chair flip. During this process, one chair conformation converts into another, causing all axial substituents to become equatorial and vice versa. transformationtutoring.com This inversion occurs rapidly at room temperature, leading to a time-averaged conformation that can be observed through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. The rate of this inversion and the energy barrier associated with it are influenced by the nature and position of the substituents on the ring. chemrxiv.org For substituted morpholines, the equilibrium between the two chair conformers may not be equal, with one conformer being more stable and therefore more populated.

Influence of Methyl Substituents on Ring Conformation

The presence of the two adjacent methyl groups at the C-2 and C-3 positions significantly influences the conformational equilibrium of the morpholine ring. In a cis-1,2-disubstituted cyclohexane system, which is analogous to the C2-C3 substitution in the morpholine ring, one substituent is in an axial position while the other is in an equatorial position in both chair conformers. libretexts.org This leads to two chair conformations of similar energy.

However, the presence of the heteroatoms (oxygen and nitrogen) in the morpholine ring can alter the bond lengths and angles compared to cyclohexane, which in turn can affect the conformational preferences. Generally, substituents on a six-membered ring prefer the equatorial position to minimize steric hindrance, particularly 1,3-diaxial interactions. transformationtutoring.com In the case of cis-2,3-dimethylmorpholine, one of the chair conformers will have the C-2 methyl group in an axial position and the C-3 methyl group in an equatorial position, while the ring-flipped conformer will have the C-2 methyl equatorial and the C-3 methyl axial. The relative stability of these two conformers would depend on the specific steric interactions present in each.

A study on a series of methyl-substituted morpholines using 13C NMR spectroscopy indicated that methyl groups adjacent to the oxygen and nitrogen atoms have effects on chemical shifts that are consistent with observations in other alicyclic and heterocyclic systems. cdnsciencepub.com For the cis-isomer of 2,6-dimethylmorpholine (B58159), both methyl groups are established as being in equatorial positions, which would be the more stable conformation. cdnsciencepub.com For cis-2,3-dimethylmorpholine, the conformational equilibrium is more complex due to the adjacent nature of the substituents.

Impact of Protonation on Conformation and Configuration

The protonation of the nitrogen atom to form the hydrochloride salt has a notable impact on the conformation and electronic distribution within the morpholine ring. The presence of a positive charge on the nitrogen atom can influence the ring's geometry and the preferred orientation of the substituents.

NMR studies on other substituted morpholines have shown that protonation of the nitrogen atom leads to characteristic upfield shifts in the 13C NMR spectra for the C-2, C-6, C-3, and C-5 carbons. cdnsciencepub.com This change in the electronic environment upon protonation can also affect the conformational equilibrium. The bulky protonated amino group may have different steric requirements compared to the neutral amine, potentially altering the energy balance between the two chair conformers. The precise effect on the conformational preference of the cis-2,3-dimethyl substituents would require specific spectroscopic or computational studies on the hydrochloride salt.

Stereochemical Purity and Isomeric Contamination Assessment

The synthesis of cis-2,3-dimethylmorpholine can also lead to the formation of its diastereomer, trans-2,3-dimethylmorpholine. The relative and absolute configuration of the substituents defines the stereochemical purity of the final product, which is a critical parameter for its intended applications.

Analytical Methodologies for Diastereomeric Ratio Determination

Several analytical techniques can be employed to determine the diastereomeric ratio of cis- and trans-2,3-dimethylmorpholine. The choice of method often depends on the physical and chemical properties of the isomers.

Gas Chromatography (GC): GC is a powerful technique for separating volatile compounds. Diastereomers often have slightly different boiling points and interactions with the stationary phase of the GC column, which can allow for their separation and quantification. mdpi.comnih.gov The use of an appropriate capillary column can resolve the cis and trans isomers, and the relative peak areas can be used to determine their ratio in a mixture.

High-Performance Liquid Chromatography (HPLC): HPLC is another widely used method for the separation of isomers. nih.gov For diastereomers that are not easily separable on a standard stationary phase, derivatization with a chiral reagent can be employed to create new diastereomeric pairs with enhanced separability. nih.govaocs.org Chiral stationary phases (CSPs) can also be used to resolve enantiomers and in some cases, diastereomers. ntu.edu.sg

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy, particularly proton (¹H) and carbon-¹³C NMR, is an invaluable tool for distinguishing between diastereomers. ntu.edu.sg The different spatial arrangement of the methyl groups in the cis and trans isomers leads to distinct chemical shifts and coupling constants for the ring protons and carbons. cdnsciencepub.com Integration of the signals corresponding to each isomer allows for the determination of their relative abundance in a sample. nih.gov

Below is a table summarizing these analytical methodologies:

| Analytical Method | Principle of Separation/Distinction | Key Advantages |

| Gas Chromatography (GC) | Differences in volatility and interaction with the stationary phase. | High resolution, sensitivity, and suitability for volatile compounds. |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between the mobile and stationary phases. | Versatile, applicable to a wide range of compounds, including non-volatile ones. Chiral columns can resolve enantiomers. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Differences in the magnetic environments of atomic nuclei. | Provides detailed structural information, non-destructive, and allows for direct quantification of isomers in a mixture. |

Significance of Stereochemical Purity in Downstream Applications

The stereochemical purity of this compound is of paramount importance in many of its applications, particularly in medicinal chemistry and materials science. researchgate.net The three-dimensional arrangement of atoms in a molecule dictates how it interacts with other molecules, including biological targets like enzymes and receptors. nih.gov

Different stereoisomers of a compound can exhibit significantly different pharmacological activities. e3s-conferences.org One isomer may be therapeutically active, while another may be inactive or even produce undesirable side effects. Therefore, ensuring high stereochemical purity is a critical aspect of drug design and development. The morpholine moiety is considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical and metabolic properties. researchgate.net The specific orientation of the methyl groups in the cis configuration will determine its binding affinity and efficacy at its biological target.

In materials science, the stereochemistry of a monomer can influence the properties of the resulting polymer, such as its crystallinity, melting point, and mechanical strength. Therefore, the use of stereochemically pure this compound as a building block is essential for producing materials with consistent and predictable properties.

Reactivity and Derivatization Chemistry of Cis 2,3 Dimethylmorpholine Hydrochloride

Reactivity of the Protonated Amine Functionality

The presence of a protonated secondary amine in cis-2,3-dimethylmorpholine hydrochloride dictates its fundamental reactivity, particularly in reactions involving the nitrogen atom.

Quaternization involves the alkylation of the nitrogen atom, leading to the formation of a quaternary ammonium (B1175870) salt. In the case of substituted morpholines, the stereochemical course of this reaction is of significant interest. Studies on related methyl-substituted morpholine (B109124) systems have demonstrated a preferred axial attack of the alkylating agent on the nitrogen atom. cdnsciencepub.comcdnsciencepub.com This preference is determined using techniques such as 13C-NMR spectroscopy with deuterated alkylating agents, like deuteriomethyliodide, which allows for the unambiguous determination of the incoming group's orientation. cdnsciencepub.comcdnsciencepub.com The observation of the γ-syn-axial effect in the 13C NMR spectrum is a key indicator of the axial positioning of the new alkyl group. cdnsciencepub.com This steric course is influenced by the conformational preferences of the morpholine ring, which typically adopts a chair conformation. cdnsciencepub.com

Table 1: Steric Course of Quaternization in Substituted Morpholines

| Reactant | Alkylating Agent | Major Product Stereochemistry | Analytical Technique |

|---|---|---|---|

| Phendimetrazine | Deuteriomethyliodide | Axial attack | 13C-NMR Spectroscopy |

As a hydrochloride salt, cis-2,3-dimethylmorpholine exists in its protonated form. The basicity of the nitrogen atom allows for salt exchange reactions. Treatment with a stronger base will deprotonate the nitrogen, yielding the free base, cis-2,3-dimethylmorpholine. Conversely, the free base can be reacted with other acids to form different salts. For instance, processes for the purification of related dimethylmorpholine isomers involve the formation of salts with carboxylic acids, which can then be selectively crystallized. This highlights the practical application of the amine's basicity in purification and isolation procedures. The use of strong acids, such as sulfuric acid, is also employed in the synthesis and isomerization of dimethylmorpholine isomers, underscoring the significance of acid-base chemistry in manipulating this class of compounds. google.com

Chemical Transformations of the Morpholine Ring

The morpholine ring, while generally stable, can undergo a variety of chemical transformations, including N-alkylation, oxidation, reduction, and ring-opening reactions under specific conditions.

The secondary amine in cis-2,3-dimethylmorpholine is nucleophilic and can react with a range of electrophiles, including acid derivatives such as acyl chlorides and anhydrides. This reaction, known as N-acylation, results in the formation of an N-acylmorpholine derivative. The reaction proceeds through the nucleophilic attack of the nitrogen atom on the carbonyl carbon of the acid derivative, followed by the elimination of a leaving group (e.g., chloride). Due to the presence of the hydrochloride, a base is typically required to neutralize the HCl and liberate the free amine for it to act as a nucleophile. The steric hindrance presented by the two methyl groups adjacent to the nitrogen may influence the rate of acylation compared to unsubstituted morpholine.

The morpholine ring is susceptible to oxidation at both the nitrogen and carbon atoms. While the ether linkage is relatively resistant to oxidation, the C-H bonds adjacent to the nitrogen are more activated. Oxidative cleavage of the C(sp³)-C(sp³) bond in morpholine derivatives can be achieved under mild conditions using visible light as an energy source and molecular oxygen as the final oxidant. google.com This method avoids the need for harsh reagents and conditions. google.com

Reduction of the morpholine ring is less common as both the amine and ether functionalities are generally stable to typical reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. The high stability of the saturated heterocyclic system makes reductive cleavage challenging under standard laboratory conditions.

The morpholine ring can be opened under various conditions. For example, visible light-promoted oxidative cleavage of the C-C bond in morpholine derivatives represents a synthetic route to ring-opened products. google.com Ring-opening can also be a key step in the synthesis of more complex morpholine derivatives, for instance, through the reaction of 2-tosyl-1,2-oxazetidine with α-formyl carboxylates. acs.orgnih.gov

From an environmental perspective, substituted morpholines are known to undergo biodegradation. Studies on the degradation of morpholine by microorganisms like Mycobacterium aurum MO1 have shown that the metabolic pathway often begins with the cleavage of a C-N bond, leading to the formation of an intermediate amino acid, which is then further metabolized. nih.govresearchgate.net It has been noted that substitution at the carbon atoms adjacent to the nitrogen, as is the case in 2,6-dimethylmorpholine (B58159), can hinder the degradation process. nih.gov Furthermore, cis-2,6-dimethylmorpholine (B33440) has been identified as an environmental transformation product of fungicides like fenpropimorph (B1672530) and dodemorph. nih.gov The stability of the morpholine ring can be influenced by its substituents and the specific environmental or chemical conditions it is exposed to. jubilantingrevia.com

Table 2: Degradation Pathways of Morpholine Derivatives

| Degradation Type | Conditions/Method | Key Intermediates/Products |

|---|---|---|

| Oxidative Ring-Opening | Visible light, O₂ | 2-(N-phenylformamido)ethyl formate (B1220265) (from N-phenylmorpholine) |

| Biodegradation | Mycobacterium aurum MO1 | 2-(2-aminoethoxy)acetic acid, glycolic acid |

| Environmental Transformation | (from fenpropimorph, dodemorph) | cis-2,6-dimethylmorpholine |

Synthetic Applications as a Chiral Building Block

Use in the Synthesis of Complex Organic Molecules

An exhaustive search of chemical databases and scientific journals did not yield specific examples of this compound being used as a chiral building block in the total synthesis of complex natural products or other intricate organic molecules. The literature predominantly features syntheses employing other chiral amines and morpholine derivatives.

Integration into Heterocyclic Scaffolds

Similarly, there is a lack of documented instances where this compound has been integrated into larger, more complex heterocyclic scaffolds. The synthesis of fused heterocyclic systems often relies on readily available and reactive starting materials, and it appears that this compound has not been a primary choice for researchers in this field to date.

Computational Chemistry and Modeling Studies

Conformational Analysis using Molecular Mechanics and Quantum Chemical Methods

The three-dimensional structure of cis-2,3-dimethylmorpholine is crucial for its chemical behavior and biological interactions. Conformational analysis, through molecular mechanics and quantum chemical methods, helps identify the most stable arrangements of the atoms in space.

The morpholine (B109124) ring, similar to cyclohexane (B81311), typically adopts a chair conformation to minimize steric and torsional strain. libretexts.org In this chair form, substituents can occupy either axial or equatorial positions. For substituted morpholines, the preferred conformation is generally the one that places the bulkier substituents in the equatorial position to reduce steric hindrance, particularly 1,3-diaxial interactions. libretexts.org

In the case of cis-2,3-dimethylmorpholine, both methyl groups are on the same side of the morpholine ring. In a chair conformation, this would lead to one methyl group being in an axial position and the other in an equatorial position (ae) or vice-versa (ea). A ring flip would interconvert these two chair forms. However, due to the presence of the oxygen and nitrogen atoms, the ring is not perfectly symmetrical like cyclohexane, which can influence the energetic preference for one chair form over the other.

Computational studies on similar disubstituted cyclohexanes and other heterocyclic systems suggest that the energy difference between the two chair conformers might be small. stackexchange.com Advanced computational methods, such as Density Functional Theory (DFT), can be employed to calculate the relative energies of these conformers and predict the most stable geometry. mdpi.com Such calculations would also consider the protonated state of the nitrogen atom in the hydrochloride salt, which would further influence the conformational equilibrium.

Table 1: Plausible Chair Conformations of cis-2,3-Dimethylmorpholine

| Conformer | C2-Methyl Position | C3-Methyl Position | Predicted Relative Stability |

| Chair 1 | Axial | Equatorial | Potentially less stable due to 1,3-diaxial interactions |

| Chair 2 | Equatorial | Axial | Potentially more stable |

Note: The actual stability would need to be confirmed by detailed computational energy calculations.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are widely used to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.govresearchgate.net These predictions are valuable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.

The prediction of NMR chemical shifts for cis-2,3-dimethylmorpholine hydrochloride would typically involve the following steps:

Conformational Search: Identifying the low-energy conformers of the molecule using methods like molecular mechanics.

Geometry Optimization: Optimizing the geometry of the most stable conformer(s) using a higher level of theory, such as DFT.

NMR Calculation: Calculating the magnetic shielding constants for each nucleus using a suitable quantum mechanical method (e.g., GIAO - Gauge-Including Atomic Orbital).

Chemical Shift Prediction: Converting the calculated shielding constants to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts would be influenced by the stereochemistry of the molecule. For instance, the chemical shifts of the axial and equatorial protons and methyl groups would be different. The proton-proton coupling constants (J-couplings) can also be calculated and provide further information about the dihedral angles and, consequently, the conformation of the morpholine ring. researchgate.net

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for a Chair Conformation of this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| C2-H | Chemical shift will depend on axial/equatorial position. | ||

| C3-H | Chemical shift will depend on axial/equatorial position. | ||

| C5-H | Protons on the carbon adjacent to the oxygen. | ||

| C6-H | Protons on the carbon adjacent to the nitrogen. | ||

| N-H | Proton on the nitrogen, likely broadened. | ||

| C2-CH₃ | Chemical shift will depend on axial/equatorial position. | ||

| C3-CH₃ | Chemical shift will depend on axial/equatorial position. | ||

| C2 | |||

| C3 | |||

| C5 | |||

| C6 |

Note: This table is illustrative. Actual values would require specific computational calculations.

Investigation of Reaction Mechanisms and Transition States Involving cis-2,3-Dimethylmorpholine

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including identifying intermediates and transition states. For this compound, computational studies could explore various reactions, such as N-alkylation, acylation, or ring-opening reactions.

For example, in an N-alkylation reaction, computational methods could be used to:

Model the approach of an electrophile to the nitrogen atom.

Calculate the activation energy of the reaction by locating the transition state structure.

Determine the thermodynamics of the reaction by calculating the energies of the reactants and products.

These calculations can help in understanding the reactivity of the molecule and in predicting the outcome of reactions. The stereochemistry of the cis-dimethyl substituents would likely influence the accessibility of the nitrogen lone pair and could affect the rate and stereochemical outcome of reactions at the nitrogen center.

Structure-Activity Relationship (SAR) Studies based on Stereochemistry

The biological activity of a molecule is highly dependent on its three-dimensional structure and how it interacts with biological targets such as enzymes and receptors. nih.gov Stereochemistry plays a pivotal role in these interactions. nih.gov Structure-Activity Relationship (SAR) studies aim to understand how changes in the structure of a molecule affect its biological activity. researchgate.net

For cis-2,3-dimethylmorpholine, the specific cis arrangement of the methyl groups is a key stereochemical feature. A computational SAR study could involve:

Docking studies: If a biological target is known, computational docking can be used to predict how the cis and the corresponding trans isomer would bind to the active site. This can reveal differences in binding affinity and orientation.

Pharmacophore modeling: Identifying the key structural features (pharmacophore) responsible for the biological activity. The relative positions of the methyl groups, the nitrogen, and the oxygen in the cis conformation would be a critical part of the pharmacophore.

3D-QSAR (Quantitative Structure-Activity Relationship): Developing a statistical model that correlates the 3D properties of a series of related molecules with their biological activity.

Studies on other chiral molecules have shown that different stereoisomers can have vastly different biological activities. One isomer might be a potent drug, while another could be inactive or even have undesirable side effects. nih.gov Therefore, the cis stereochemistry of cis-2,3-dimethylmorpholine is likely a critical determinant of its specific biological profile.

Analytical Methodologies for Characterization and Purity Assessment

Chromatographic Techniques

Chromatographic methods are fundamental for separating cis-2,3-Dimethylmorpholine hydrochloride from impurities, including its trans-isomer and other related substances.

Gas chromatography is a powerful technique for assessing the purity and determining the ratio of cis to trans isomers of 2,3-dimethylmorpholine (B2735255). The analysis is typically performed on the free base form of the compound. The separation of cis- and trans-isomers is achievable due to their different spatial arrangements, which affect their interaction with the stationary phase of the GC column vurup.sk. Generally, trans-isomers, having a more linear structure, may elute earlier than the corresponding cis-isomers researchgate.net.

For the analysis of dimethylmorpholine isomers, a high-polarity capillary column, such as one coated with a cyanopropylphenyl-dimethylpolysiloxane stationary phase, is often effective gwu.eduscielo.br. The temperature program is optimized to achieve baseline separation of the isomers and any potential impurities. Detection is commonly carried out using a Flame Ionization Detector (FID), which provides excellent sensitivity for organic compounds. Quantitation of purity and isomeric ratio is achieved by comparing the peak areas.

Table 1: Representative GC Parameters for Isomeric Analysis

| Parameter | Value |

| Column | Cyanopropylphenyl Polysiloxane (e.g., SP-2560) |

| Column Dimensions | 100 m x 0.25 mm I.D., 0.20 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split |

| Injector Temperature | 250 °C |

| Oven Program | Initial 100°C, ramp to 220°C at 5°C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 250 °C |

Note: This table represents typical parameters and may require optimization for specific instrumentation and samples.

High-Performance Liquid Chromatography (HPLC) is the preferred method for the quantitative analysis of the non-volatile hydrochloride salt form of cis-2,3-Dimethylmorpholine. Reversed-phase HPLC is commonly employed for this purpose bepls.comnih.gov.

A C18 stationary phase is typically used, with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. Since the analyte is a hydrochloride salt and is highly polar, an ion-pairing agent may be added to the mobile phase to improve retention and peak shape. Detection can be challenging as the molecule lacks a strong chromophore. Therefore, detectors such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) are suitable. Alternatively, derivatization with a UV-active agent like 1-Naphthyl isothiocyanate can be performed to allow for quantification using a standard UV detector researchgate.netijpsdronline.com. The method must be validated for linearity, accuracy, precision, and specificity to ensure reliable quantitative results nih.govijpsdronline.com.

Table 2: Typical HPLC Conditions for Quantitative Analysis

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Phosphate Buffer (pH adjusted) ekb.eg |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min bepls.com |

| Column Temperature | Ambient |

| Detector | Charged Aerosol Detector (CAD) or UV (after derivatization) |

| Injection Volume | 10 µL |

Note: This table represents typical parameters and may require optimization for specific instrumentation and samples.

Spectroscopic Techniques

Spectroscopic techniques provide essential information about the molecular structure and functional groups present in this compound.

Infrared (IR) spectroscopy is used to identify the key functional groups within the molecule. As a secondary amine hydrochloride, the compound will exhibit a characteristic broad absorption band for the N-H⁺ stretching vibrations of the ammonium (B1175870) salt, typically in the 2400-2800 cm⁻¹ region. Other significant absorptions include the aliphatic C-H stretching, the C-O-C ether stretch, and various bending vibrations in the fingerprint region vscht.czlibretexts.org.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Vibration Type |

| N-H⁺ (Ammonium salt) | 2400 - 2800 (broad) | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

| C-O-C (Ether) | 1070 - 1150 | Stretching |

| C-H | 1350 - 1470 | Bending |

| C-N | 1250 - 1020 | Stretching |

Source: General IR absorption ranges for functional groups. vscht.czlibretexts.org

Mass spectrometry (MS) confirms the molecular weight and provides structural information through analysis of fragmentation patterns. For this compound, the analysis is performed on the free base (molecular weight: 115.17 g/mol ) nist.gov. Under electron ionization (EI), the molecular ion peak [M]⁺ is observed at m/z 115.

The fragmentation is dominated by alpha-cleavage, which is the cleavage of the C-C bond adjacent to the heteroatom (nitrogen or oxygen) libretexts.orgmiamioh.edu. The primary fragmentation pathways would involve the loss of a methyl group (CH₃•) from either the C2 or C3 position, resulting in a significant fragment ion at m/z 100. Further fragmentation can occur through ring cleavage.

Table 4: Plausible Mass Spectrometry Fragmentation of cis-2,3-Dimethylmorpholine

| m/z | Proposed Fragment | Fragmentation Pathway |

| 115 | [C₆H₁₃NO]⁺ | Molecular Ion (M⁺) |

| 100 | [C₅H₁₀NO]⁺ | Loss of a methyl radical (•CH₃) from M⁺ |

| 70 | [C₄H₈N]⁺ | Ring cleavage and loss of •CH(CH₃)O |

| 44 | [C₂H₆N]⁺ | Alpha-cleavage at C5-C6 bond |

Note: This table is based on general fragmentation principles for cyclic amines and ethers. libretexts.orgmiamioh.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive analytical tool for the complete structural elucidation of this compound mdpi.com. Both ¹H and ¹³C NMR are used to confirm the connectivity and stereochemistry of the molecule.

In the ¹H NMR spectrum, the cis-relationship of the two methyl groups is confirmed by the coupling constant between the protons at C2 and C3. The protonation of the nitrogen atom by HCl causes deshielding of the adjacent protons (at C3 and C5). In the ¹³C NMR spectrum, six distinct carbon signals are expected, confirming the structure of the molecule. The chemical shifts are influenced by the neighboring heteroatoms (N and O). Two-dimensional NMR techniques like COSY and HMQC can be used to assign all proton and carbon signals unambiguously nih.govresearchgate.net.

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |

| H-2 | ~3.5 - 3.8 | m | CH-O |

| H-3 | ~3.3 - 3.6 | m | CH-N⁺ |

| H-5 | ~3.2 - 3.5 | m | CH₂-N⁺ |

| H-6 | ~3.9 - 4.2 | m | CH₂-O |

| CH₃ (C2) | ~1.2 - 1.4 | d | CH₃-CH |

| CH₃ (C3) | ~1.1 - 1.3 | d | CH₃-CH |

| N⁺H₂ | ~9.0 - 10.0 | br s | Amine Salt |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| C-2 | ~75 - 80 | CH-O |

| C-3 | ~55 - 60 | CH-N⁺ |

| C-5 | ~45 - 50 | CH₂-N⁺ |

| C-6 | ~65 - 70 | CH₂-O |

| CH₃ (C2) | ~15 - 20 | CH₃ |

| CH₃ (C3) | ~14 - 19 | CH₃ |

Note: Chemical shifts are estimates based on related morpholine (B109124) structures and general substituent effects in deuterated solvents like DMSO-d₆ or D₂O. nih.gov Actual values may vary.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. This method determines the mass percentages of the constituent elements, which are then compared against the theoretical values calculated from the compound's molecular formula. For this compound, the molecular formula is C6H14ClNO. nih.govguidechem.comchemical-suppliers.eujwpharmlab.com

The theoretical elemental composition is calculated based on the atomic masses of carbon (C), hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O). The molecular weight of this compound is 151.63 g/mol . nih.govguidechem.com

The expected elemental percentages are as follows:

Carbon (C): 47.52%

Hydrogen (H): 9.31%

Chlorine (Cl): 23.38%

Nitrogen (N): 9.24%

Oxygen (O): 10.55%

Experimental values obtained from elemental analysis of a pure sample of this compound should closely align with these theoretical percentages, thereby confirming the compound's elemental makeup.

| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 6 | 72.06 | 47.52 |

| Hydrogen | H | 1.01 | 14 | 14.14 | 9.31 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 23.38 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 9.24 |

| Oxygen | O | 16.00 | 1 | 16.00 | 10.55 |

| Total Molecular Weight | 151.66 | 100.00 |

X-ray Diffraction for Crystalline Form Characterization

X-ray diffraction (XRD) is a powerful, non-destructive technique used to analyze the crystalline structure of solid materials. nih.gov It provides information on the arrangement of atoms within a crystal lattice, allowing for the identification of the crystalline form, or polymorph, of a compound. nih.gov Each crystalline solid produces a unique diffraction pattern, which serves as a fingerprint for that specific material.

In a typical powder X-ray diffraction (PXRD) analysis, the sample is irradiated with X-rays, and the intensity of the scattered radiation is measured as a function of the scattering angle (2θ). The resulting diffractogram displays a series of peaks at specific 2θ values, which are characteristic of the crystal lattice parameters.

For illustrative purposes, the crystallographic data for 4-(2-Chloroethyl)morpholinium chloride is presented below. researchgate.netresearchgate.net This data showcases the type of information generated from an XRD analysis. It is crucial to note that this data is for a related compound and not for this compound itself.

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.1413 (3) |

| b (Å) | 8.1549 (4) |

| c (Å) | 8.2366 (4) |

| α (°) | 63.530 (2) |

| β (°) | 89.467 (2) |

| γ (°) | 85.179 (2) |

| Volume (ų) | 425.21 (3) |

| Z | 2 |

| Temperature (K) | 120 |

The analysis of the diffraction pattern for this compound would similarly yield its specific crystal system, space group, and unit cell dimensions, which are essential for its definitive solid-state characterization.

Advanced Research Directions and Future Perspectives

Development of Novel Stereoselective Synthetic Routes

While the morpholine (B109124) ring is a common motif, the stereocontrolled synthesis of 2,3-disubstituted derivatives, particularly the cis-isomer, remains a significant challenge. Future research will focus on developing efficient and highly stereoselective routes to access enantiopure cis-2,3-dimethylmorpholine and its analogs. Current methodologies for substituted morpholines often yield mixtures of isomers or have limited scope, indicating a clear need for innovation.

Promising strategies that could be adapted and optimized for this specific target include:

Catalytic Asymmetric Hydrogenation: This powerful technique has been successfully applied to the synthesis of 2-substituted chiral morpholines from dehydromorpholine precursors. semanticscholar.orgrsc.org Future work could involve the design of a 2,3-dimethyl-dehydromorpholine substrate and its subsequent hydrogenation using a chiral catalyst, such as a rhodium complex with a large-bite-angle bisphosphine ligand, to control the diastereoselectivity towards the cis product with high enantiomeric excess. semanticscholar.org

Palladium-Catalyzed Carboamination: Intramolecular carboamination reactions have been utilized to construct substituted morpholine rings. nih.gov This strategy could be envisioned starting from a suitably protected amino alcohol derivative, where a Pd-catalyzed cyclization with an appropriate coupling partner would form the 2,3-disubstituted ring. A key challenge to overcome would be improving the modest diastereoselectivity observed in previous studies for this specific substitution pattern. nih.gov

Ring-Opening of Activated Precursors: Novel syntheses of 2- and 3-substituted morpholines have been developed using the ring-opening of precursors like 2-tosyl-1,2-oxazetidine. acs.orgnih.gov Adapting this methodology could provide a modular and convergent route to the cis-2,3-dimethylmorpholine core by carefully selecting the nucleophile and reaction conditions to control the stereochemical outcome.

Electrophile-Induced Cyclization: The cyclization of N-allyl-β-aminoalcohols induced by electrophiles like bromine is another potential pathway. banglajol.info A custom-designed amino alcohol precursor could undergo a diastereoselective cyclization to install the required cis relationship between the two methyl groups.

A comparative overview of potential synthetic approaches is presented in Table 1.

Table 1: Potential Stereoselective Synthetic Routes to cis-2,3-Dimethylmorpholine This table is interactive. Click on the headers to sort.

| Synthetic Strategy | Key Precursor Type | Potential Advantages | Key Challenges |

|---|---|---|---|

| Asymmetric Hydrogenation | 2,3-Dimethyl-dehydromorpholine | High atom economy; potential for high enantioselectivity. semanticscholar.org | Synthesis of the specific unsaturated precursor; control of diastereoselectivity. |

| Pd-Catalyzed Carboamination | O-allyl ethanolamine (B43304) derivative | Modular approach allowing for variation. | Achieving high cis-diastereoselectivity. nih.gov |

| Oxazetidine Ring-Opening | 2-Tosyl-1,2-oxazetidine | Convergent synthesis. acs.org | Controlling stereochemistry at two adjacent centers during ring formation. |

Exploration of New Reactivity Profiles for Functionalization

Beyond its synthesis, the cis-2,3-dimethylmorpholine scaffold offers multiple sites for further chemical modification. Future research will undoubtedly delve into exploring its reactivity to generate a library of novel derivatives.

Key areas for exploration include:

N-H Functionalization: The secondary amine is the most apparent site for modification. Standard reactions such as N-alkylation, N-arylation, acylation, and sulfonylation would provide access to a vast array of derivatives. These modifications can dramatically alter the compound's physical and chemical properties, including solubility and coordinating ability.

C-H Functionalization/Activation: A more advanced frontier is the selective functionalization of the C-H bonds on the morpholine ring. While challenging, modern catalytic methods could potentially enable the introduction of new substituents at the C5 or C6 positions, leading to complex, poly-substituted chiral molecules that are otherwise difficult to access.

Ring Transformation: Investigating ring-opening or ring-expansion reactions under specific conditions could transform the morpholine scaffold into other valuable heterocyclic systems, using the inherent stereochemistry of the starting material to control the outcome of the transformation. For instance, linking the morpholine core to other heterocyclic units, such as thiazole, has been a strategy to create hybrid structures with unique properties. nih.gov

Applications in Advanced Material Science and Polymer Chemistry

The incorporation of well-defined chiral units into materials can impart unique properties. The rigid, chiral structure of cis-2,3-dimethylmorpholine makes it a candidate for investigation in material science. researchgate.net

Chiral Polymers and Resins: Morpholine derivatives have been identified as having future potential as curing agents, stabilizers, or cross-linking agents in the production of polymers. e3s-conferences.org Using an enantiopure building block like cis-2,3-dimethylmorpholine could introduce chirality into the polymer backbone or as a pendant group, potentially influencing the material's secondary structure and leading to applications in chiral separations or as advanced coatings.

Chiral Metal-Organic Frameworks (MOFs): Chiral molecules are used as building blocks or linkers to construct chiral MOFs. mdpi.com The diamine or coordinating ability of functionalized cis-2,3-dimethylmorpholine could be exploited to create novel porous materials with enantioselective recognition capabilities for sensing or catalysis.

Optical and Electronic Materials: The field of chiral materials for optics and electronics is rapidly expanding. mdpi.com Molecules with defined chirality can interact uniquely with circularly polarized light, a property valuable for displays and data storage. Incorporating the cis-2,3-dimethylmorpholine scaffold into larger conjugated systems could lead to new chiroptical materials.

Role as a Chiral Auxiliary or Catalyst in Asymmetric Synthesis

Perhaps the most promising future application for cis-2,3-dimethylmorpholine lies in its potential use as a chiral auxiliary or as a ligand in asymmetric catalysis. The defining characteristics of successful auxiliaries and ligands—a rigid structure, well-defined stereocenters, and functional groups for attachment or metal coordination—are all present in this molecule. wikipedia.orgtcichemicals.com

As a Chiral Auxiliary: The secondary amine of cis-2,3-dimethylmorpholine allows for its temporary attachment to a prochiral substrate, for example, via an amide linkage. The two cis-methyl groups would then create a sterically defined chiral environment, directing the approach of a reagent to one face of the molecule. This could be applied to control the stereochemistry of reactions such as enolate alkylations or aldol (B89426) additions, similar to the successful application of oxazolidinone auxiliaries. wikipedia.org After the reaction, the auxiliary could be cleaved and potentially recovered. The steric bias provided by the adjacent methyl groups could offer a unique selectivity profile compared to existing auxiliaries. nih.gov

As a Chiral Ligand: After N-functionalization with coordinating groups (e.g., phosphines, pyridines), the molecule could serve as a C2-asymmetric-like ligand for transition metals. The chiral pocket created around the metal center could induce high enantioselectivity in a wide range of catalytic reactions, including hydrogenations, C-H functionalizations, and cross-coupling reactions. epfl.ch The rigidity of the morpholine ring is advantageous for a ligand, as it reduces conformational flexibility and can lead to more defined transition states and higher selectivity.

The potential roles in asymmetric synthesis are summarized in Table 2.

Table 2: Potential Applications of cis-2,3-Dimethylmorpholine in Asymmetric Synthesis This table is interactive. Click on the headers to sort.

| Application Role | Mode of Action | Potential Reactions | Key Structural Features |

|---|---|---|---|

| Chiral Auxiliary | Covalently and temporarily attached to a substrate to direct a stereoselective reaction. sigmaaldrich.com | Enolate alkylation, aldol reactions, Diels-Alder reactions. | Secondary amine for attachment; adjacent methyl groups for steric control. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.